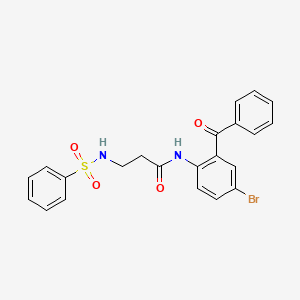![molecular formula C18H16N2O5 B2776097 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide CAS No. 2320928-00-3](/img/structure/B2776097.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions.
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic addition reaction, where an appropriate nucleophile reacts with an epoxide or a similar electrophilic compound.
Amide Bond Formation: The final step involves the formation of the amide bond between the bifuran-hydroxyethyl intermediate and phenylethanediamine. This can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction of the bifuran ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrobifuran derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Diketone derivatives.
Reduction: Dihydrobifuran derivatives.
Substitution: Various substituted bifuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide is studied for its potential as a building block in the synthesis of more complex molecules. Its bifuran structure offers unique electronic properties that can be exploited in the design of organic semiconductors and conductive polymers.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. The presence of the hydroxyethyl group and the amide bond suggests it could form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, the compound’s structural features might be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs with specific mechanisms of action, such as enzyme inhibitors or receptor modulators.
Industry
Industrially, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide could be used in the production of advanced materials, including polymers and coatings with enhanced properties like conductivity, stability, and resistance to degradation.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, altering their activity or function. The bifuran moiety could also participate in electron transfer processes, influencing redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: A simpler bifuran compound without the hydroxyethyl and phenylethanediamide groups.
N-Phenylethanediamide: Lacks the bifuran and hydroxyethyl groups.
Hydroxyethyl derivatives: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-N’-phenylethanediamide is unique due to its combination of a bifuran moiety, a hydroxyethyl group, and a phenylethanediamide structure. This combination imparts distinct electronic, chemical, and biological properties that are not found in simpler or structurally different compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-13(14-8-9-16(25-14)15-7-4-10-24-15)11-19-17(22)18(23)20-12-5-2-1-3-6-12/h1-10,13,21H,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSPLJUETDINJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)
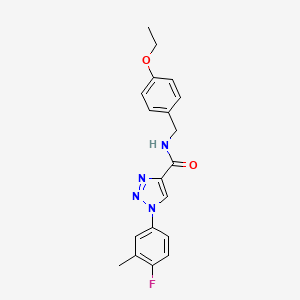
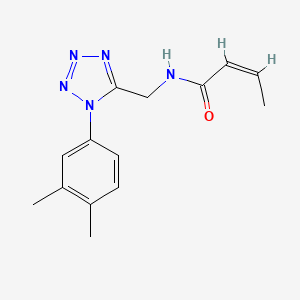
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2776018.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)
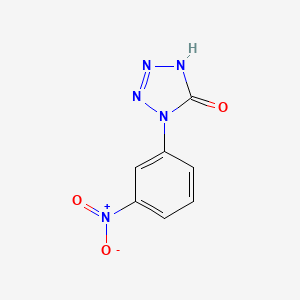
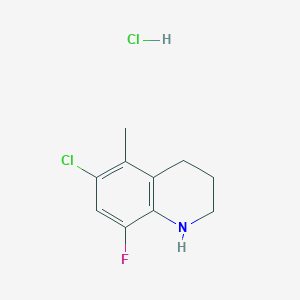
![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)

![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)
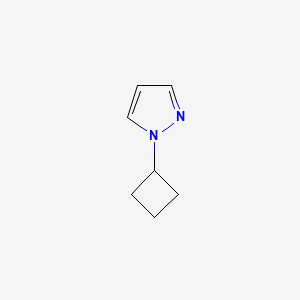
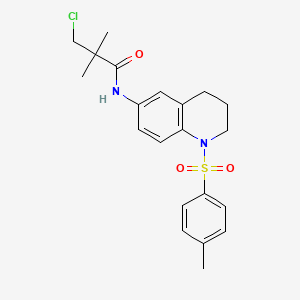
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
